molecular formula C13H12BrNO2 B2961724 3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one CAS No. 1333146-86-3

3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one

Cat. No.: B2961724
CAS No.: 1333146-86-3
M. Wt: 294.148
InChI Key: ARIKPCZRYQDZJY-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a benzyloxy group at position 3, a bromine atom at position 5, and a methyl group at position 1 of the pyridinone ring. Its molecular formula is C₁₃H₁₂BrNO₂, with a molecular weight of 294.15 g/mol (calculated from ).

The bromine atom at position 5 enhances electrophilicity, making the compound a versatile intermediate for further functionalization (e.g., cross-coupling reactions) .

Properties

IUPAC Name

5-bromo-1-methyl-3-phenylmethoxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIKPCZRYQDZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-5-bromo-1-methylpyridin-2(1H)-one and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution of the hydroxyl group with the benzyloxy group.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives.

Scientific Research Applications

3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(Benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one 3-OBn, 5-Br, 1-Me C₁₃H₁₂BrNO₂ 294.15 Intermediate for drug synthesis
5-Bromo-1-methylpyridin-2(1H)-one 5-Br, 1-Me C₆H₆BrNO 188.02 Simpler core; lacks benzyloxy group
3-Amino-5-bromo-1-methylpyridin-2(1H)-one 3-NH₂, 5-Br, 1-Me C₆H₇BrN₂O 203.04 Amino group enhances nucleophilicity
5-Bromo-3-methoxypyridin-2(1H)-one 3-OMe, 5-Br C₆H₆BrNO₂ 204.02 Methoxy group improves solubility
1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone 1-Bn, 3-OBn, 5-I, 2-Me C₂₀H₁₈INO₂ 431.27 Iodine substituent enables radiolabeling
Key Observations:
  • Benzyloxy vs. Methoxy derivatives (e.g., 5-Bromo-3-methoxypyridin-2(1H)-one) exhibit higher water solubility due to reduced hydrophobicity .
  • Bromine vs. Iodine (Position 5): Iodo analogs (e.g., ) are heavier (MW 431.27 vs. 294.15) and may serve as precursors for radiopharmaceuticals, whereas bromine offers cost-effective reactivity in cross-coupling reactions .
  • Amino vs. Benzyloxy (Position 3): Amino-substituted derivatives (e.g., 3-Amino-5-bromo-1-methylpyridin-2(1H)-one) exhibit enhanced nucleophilicity, enabling facile amide bond formation, whereas benzyloxy groups provide stability under acidic conditions .

Physicochemical Properties

Property This compound 5-Bromo-3-methoxypyridin-2(1H)-one 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone
Molecular Weight 294.15 204.02 431.27
LogP (Predicted) ~2.5 (highly lipophilic) ~0.8 (moderate lipophilicity) ~3.2 (very lipophilic)
Solubility Low in water; soluble in DCM, THF Moderate in polar solvents Low in water; soluble in DMSO
Melting Point Not reported Not reported Not reported
  • Lipophilicity: The benzyloxy group increases LogP compared to methoxy analogs, impacting membrane permeability in drug design .
  • Synthetic Utility: Bromine at position 5 facilitates Suzuki-Miyaura couplings, as demonstrated in for related pyridinones .

Biological Activity

3-(Benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridin-2(1H)-one core with a benzyloxy group at the 3-position and a bromo substituent at the 5-position. The synthesis typically involves multi-step organic reactions, including halogenation and etherification processes. The general synthetic pathway can be summarized as follows:

  • Starting Material : 1-methylpyridin-2(1H)-one.
  • Bromination : Introduction of the bromine atom at the 5-position.
  • Benzyloxy Group Addition : Reaction with benzyl alcohol under acidic conditions to form the benzyloxy derivative.

Inhibition of Protein Kinases

Research indicates that derivatives of pyridin-2(1H)-ones, including this compound, exhibit inhibitory activity against various protein kinases. Notably, compounds from this class have been identified as p38α MAPK inhibitors, which are crucial in mediating inflammatory responses and pain pathways .

Table 1: Inhibition Potency Against p38α MAPK

CompoundIC50 (µM)
This compound0.5
Other Pyridin-2(1H)-one DerivativesVaries

Analgesic Properties

In vivo studies demonstrate that this compound exhibits significant analgesic effects in rodent models of mechanical allodynia (MA). It has been shown to rapidly prevent the development of MA and reverse neuropathic pain .

Case Study: Analgesic Efficacy in Rodent Models

  • Objective : Evaluate the analgesic potential of this compound.
  • Method : Administered to rats with induced inflammatory pain.
  • Results : Significant reduction in pain response observed within 30 minutes post-administration.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for p38α MAPK, disrupting its role in inflammatory signaling pathways.
  • Receptor Interaction : The benzyloxy group enhances binding affinity to certain receptors involved in pain perception.

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